

Application Notes and Protocols: Preparing LY2857785 Stock Solution in DMSO

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Compound of Interest

Compound Name: LY2857785

Cat. No.: B15567119

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Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of **LY2857785** stock solutions for in vitro and in vivo studies.

Abstract: **LY2857785** is a potent and reversible ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), with significant activity against other transcriptional kinases like CDK8 and CDK7.^{[1][2]} Accurate and reproducible experimental results rely on the proper preparation of stock solutions. This document provides a detailed protocol for dissolving **LY2857785** in dimethyl sulfoxide (DMSO), including information on its chemical properties, solubility, storage conditions, and safety precautions.

Compound Information and Properties

Properly understanding the physicochemical properties of **LY2857785** is crucial for its effective use in experiments. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of **LY2857785**

Parameter	Value	Reference
Molecular Weight	448.60 g/mol	[1][3][4]
Chemical Formula	C ₂₆ H ₃₆ N ₆ O	[1][3][4]
CAS Number	1619903-54-6	[1][4]
Appearance	White to off-white solid	[1]
Solubility in DMSO	10 mg/mL (22.29 mM) to 23 mg/mL (51.27 mM)	[1][2]
Notes on Solubility	The use of fresh, anhydrous DMSO is critical, as hygroscopic DMSO can significantly reduce solubility. [1][2] Gentle warming and sonication may be required to achieve complete dissolution. [1]	

Safety Precautions

LY2857785 is a potent bioactive molecule. Users should handle the compound with care, adhering to standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5]
- Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Disposal: Dispose of waste materials containing **LY2857785** according to institutional and local regulations for hazardous chemical waste.[6]
- SDS: Always review the Safety Data Sheet (SDS) provided by the supplier before use.

Experimental Protocol for Stock Solution

Preparation

This protocol details the steps to prepare a 10 mM stock solution of **LY2857785** in DMSO. The concentration can be adjusted as needed based on experimental requirements.

Materials and Equipment:

- **LY2857785** solid powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator bath (optional)
- Water bath or heating block (optional)

Protocol Steps:

- Pre-Weighing Preparation:
 - Allow the vial containing **LY2857785** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
 - Ensure that a fresh or properly stored anhydrous DMSO stock is used.
- Calculation of Required Mass:
 - Use the following formula to calculate the mass of **LY2857785** needed to prepare a stock solution of a desired concentration and volume.

- $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)}$
- Example for 1 mL of 10 mM stock solution:
 - $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 448.60 \text{ g/mol} = 4.486 \text{ mg}$
- Dissolution Procedure:
 - Carefully weigh the calculated amount of **LY2857785** powder and place it into a sterile vial.
 - Add the calculated volume of anhydrous DMSO to the vial.
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is dissolved.
 - Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
 - Troubleshooting: If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or warm the solution gently to 37-50°C for a short period, vortexing intermittently until the solution is clear.[\[7\]](#)
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed microcentrifuge tubes or cryovials.[\[8\]](#)
 - Store the aliquots as recommended in Table 2.

Storage and Stability

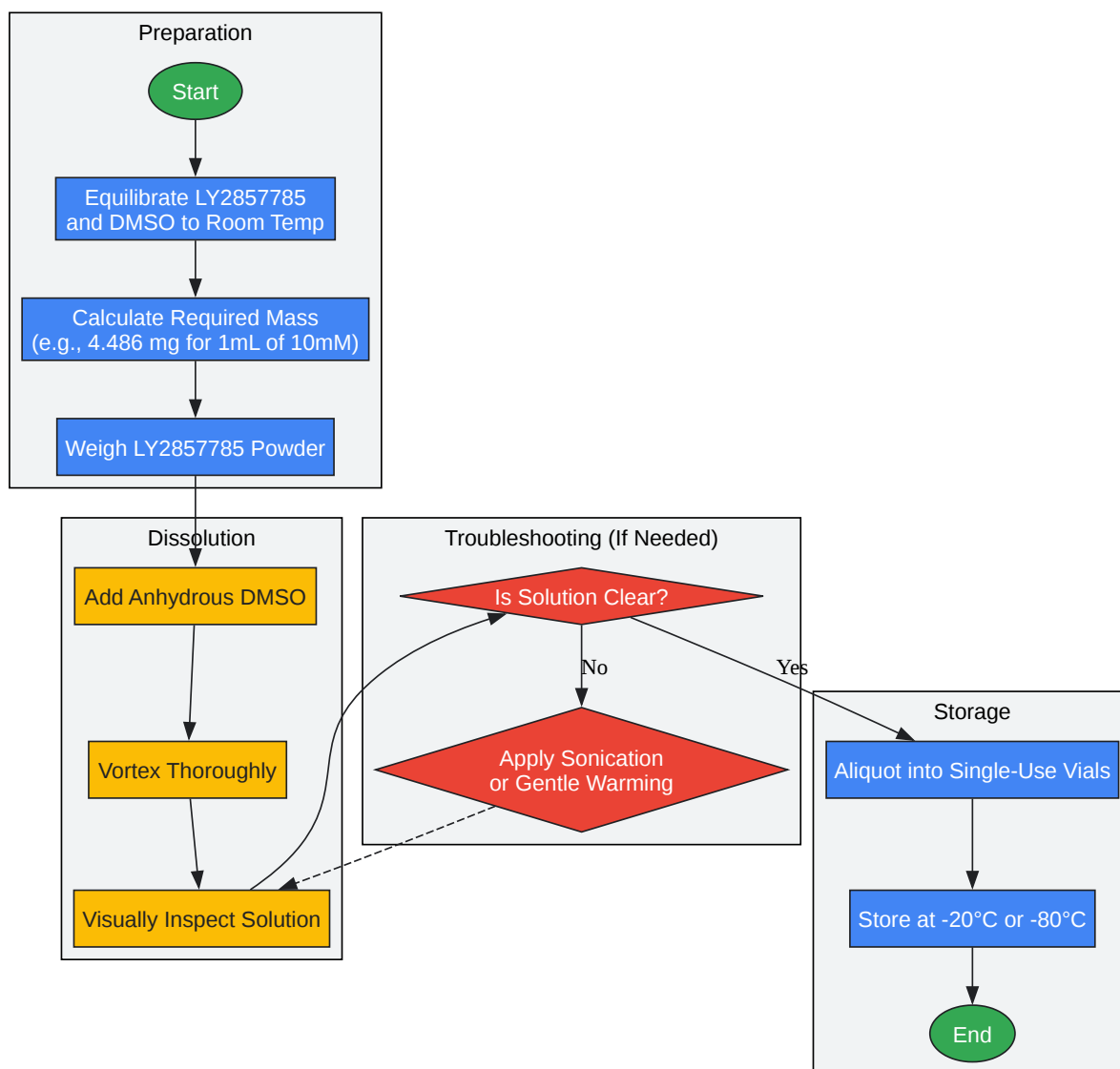
Proper storage is essential to maintain the integrity and activity of **LY2857785**.

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Stability Period	Best Practices
Solid Powder	-20°C	Up to 3 years ^[1]	Keep in a desiccated environment.
Stock Solution in DMSO	-20°C	Up to 1 year ^[1]	For frequent use. Avoid more than 3-5 freeze-thaw cycles.
Stock Solution in DMSO	-80°C	Up to 2 years ^[1]	Recommended for long-term storage.

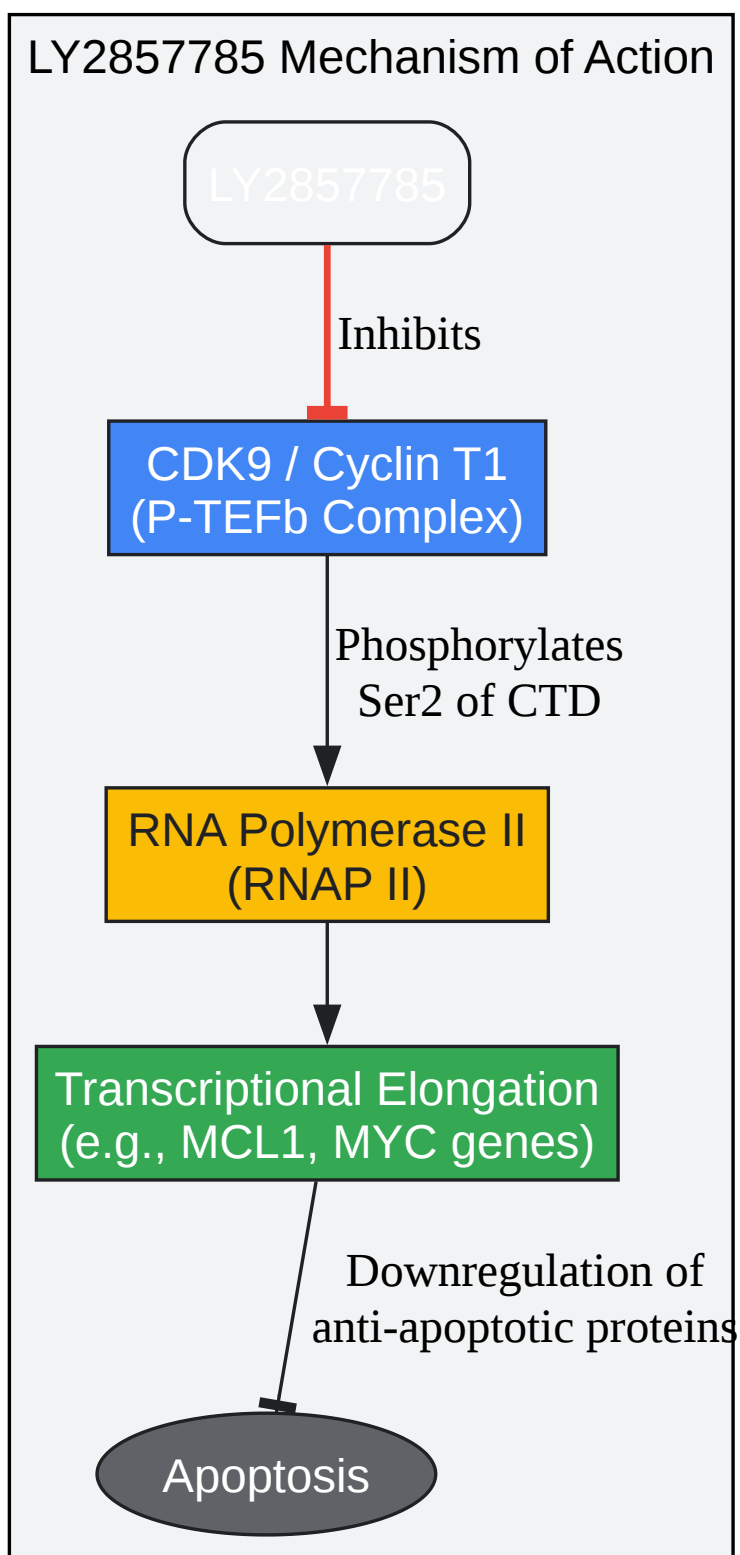
Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the targeted biological pathway of **LY2857785**.



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Caption: Workflow for preparing **LY2857785** stock solution.



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Caption: Inhibition of the CDK9 pathway by **LY2857785**.

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